1-Methoxyisoquinoline-6-carbaldehyde
Description
1-Methoxyisoquinoline-6-carbaldehyde is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a methoxy (-OCH₃) group at position 1 and a carbaldehyde (-CHO) group at position 5.
- Isoquinoline core: A bicyclic structure with a benzene ring fused to a pyridine ring, enabling π-π stacking interactions and electronic delocalization.
- Substituent effects: The electron-donating methoxy group at position 1 may enhance solubility in polar solvents, while the aldehyde at position 6 introduces electrophilic reactivity for further derivatization (e.g., condensation reactions) .
Properties
IUPAC Name |
1-methoxyisoquinoline-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11-10-3-2-8(7-13)6-9(10)4-5-12-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRXYRAYSWREGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxyisoquinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the nitration of benzaldehyde, followed by reduction, diazotization, hydrolysis, and methylation to obtain 3-methoxybenzaldehyde. This intermediate is then subjected to condensation with nitromethane and reduction using aluminum hydride to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxyisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: 1-Methoxyisoquinoline-6-carboxylic acid.
Reduction: 1-Methoxyisoquinoline-6-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxyisoquinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules and potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 1-Methoxyisoquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Functional Group and Substituent Positioning
Key structural analogs and their differentiating features are summarized below:
Electronic and Reactivity Differences
Methoxy vs. Chloro at Position 1 :
- Aldehyde vs. Ester/Carboxamide: The aldehyde group (6-CHO) in this compound is more reactive than esters (e.g., 2-COOEt in compound 6d) or amides, enabling facile Schiff base formation or Grignard additions .
- Aromatic vs. Dihydroisoquinoline: Fully aromatic analogs (e.g., this compound) exhibit stronger π-π interactions compared to dihydro derivatives (e.g., 6d), which have reduced conjugation and higher flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
